![molecular formula C7H8Cl2N2O B1394956 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride CAS No. 1216630-94-2](/img/structure/B1394956.png)
3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride
Overview
Description
3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications . This compound is characterized by the presence of a chloro group, a hydroxy group, and a carboximidamide group attached to a benzene ring, along with a hydrochloride salt form.
Preparation Methods
The synthesis of 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride typically involves multiple steps, starting with the chlorination of a hydroxybenzenecarboximidamide precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures. Industrial production methods may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride can be compared with other similar compounds such as:
3-Hydroxybenzenecarboximidamide: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
5-Chloro-2-hydroxybenzenecarboximidamide: Similar structure but with different positioning of functional groups, leading to variations in properties and applications.
This compound’s unique combination of functional groups makes it distinct and valuable for various scientific and industrial applications.
Biological Activity
3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride (CAS No. 1216630-94-2) is a chemical compound that has attracted attention due to its potential biological activities and therapeutic applications. Its structure features a chloro group and a hydroxyl group, contributing to its unique reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C₇H₈ClN₂O |
Molecular Weight | 175.60 g/mol |
Solubility | Soluble in DMSO (15 mg/mL) |
IUPAC Name | 3-chloro-5-hydroxybenzenecarboximidamide; hydrochloride |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate signaling pathways that are crucial for various cellular processes, including apoptosis, inflammation, and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Interaction : It has been suggested that this compound can act as an agonist for certain G-protein-coupled receptors (GPCRs), influencing various biological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation.
Case Study Findings:
- Study on Bacterial Inhibition : In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of common antibiotics, indicating a potential for use as an alternative antimicrobial agent.
- Mechanism of Antimicrobial Action : The antimicrobial effect is believed to result from disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, leading to cell death.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Research Insights:
- Cell Line Studies : Experiments conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound led to significant reductions in cell viability.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound triggers programmed cell death mechanisms.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.
Compound | Biological Activity | Notes |
---|---|---|
3-Hydroxybenzenecarboximidamide | Moderate antimicrobial activity | Lacks chloro group; less potent |
5-Chloro-2-hydroxybenzenecarboximidamide | Similar antimicrobial effects | Different functional group positioning |
Properties
IUPAC Name |
3-chloro-5-hydroxybenzenecarboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O.ClH/c8-5-1-4(7(9)10)2-6(11)3-5;/h1-3,11H,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQHXUGKGNLVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.